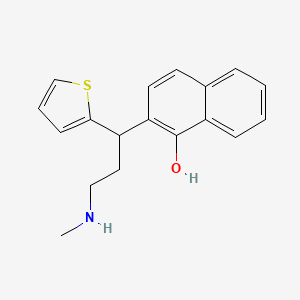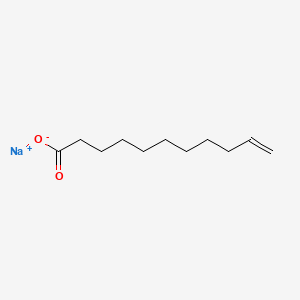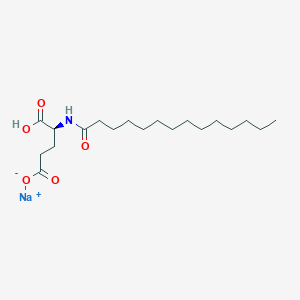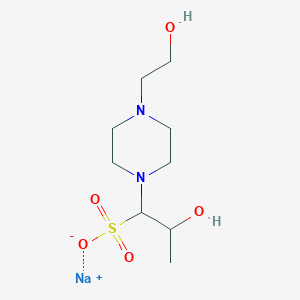
2-hydroxy-1-(4-(2-hydroxyethyl)pipérazine-1-yl)propane-1-sulfonate de sodium
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C9H19N2NaO5S. The molecular weight is 290.31 g/mol. The compound is a sodium salt of a piperazine derivative, which contains both hydroxyethyl and sulfonate functional groups .Physical And Chemical Properties Analysis
This compound has a pKa of 7.55 at 20°C . It is highly soluble in water, with a solubility of 703.6 g/L . The compound has a density of 1.44 g/cm3 at 20°C . The melting point is 212.6°C .Applications De Recherche Scientifique
Culture cellulaire et culture tissulaire
Le HEPES est largement utilisé en culture cellulaire et tissulaire en raison de sa plage de tamponnement comprise entre pH 6,8 et pH 8,2, ce qui est bénéfique pour maintenir un environnement stable pour les cellules en dehors de l'organisme .
Purification et extraction des protéines
En recherche biochimique, le HEPES facilite la purification et l'extraction des protéines en maintenant des niveaux de pH qui préservent l'intégrité des protéines pendant le processus .
Précipitation immunitaire
Le tampon HEPES est utilisé dans les techniques de précipitation immunitaire, aidant à l'isolement de protéines ou d'antigènes spécifiques à partir de mélanges complexes .
Lyse cellulaire
Pour le processus de lyse cellulaire, où les cellules sont décomposées pour extraire des protéines ou d'autres matériaux cellulaires, le HEPES fournit un pH stable qui est crucial pour l'efficacité de ce processus .
Imagerie de cellules vivantes
Le HEPES est adapté aux applications d'imagerie de cellules vivantes car il aide à maintenir le pH physiologique pendant le processus d'imagerie, assurant un impact minimal sur la viabilité des cellules .
Recherche biochimique
En tant qu'agent tampon biologique, le HEPES est couramment utilisé dans diverses applications de recherche biochimique pour maintenir un pH stable dans les solutions aqueuses .
Développement d'embryons de poisson-zèbre
Le HEPES a été utilisé comme composant du milieu de Danieau pour prévenir la formation de pigment de mélanine après la gastrulation chez les embryons de poisson-zèbre, soulignant son rôle dans les études de biologie du développement .
Essais de dégradation du fer
En science des matériaux, en particulier pour les essais de dégradation du fer, le HEPES a été inclus comme composant des solutions utilisées pour analyser la dégradation des matériaux ferreux .
Propriétés
IUPAC Name |
sodium;2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S.Na/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWMUYXEGEIGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635753 | |
| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89648-37-3 | |
| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



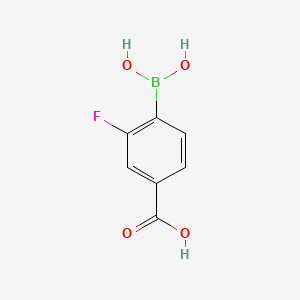
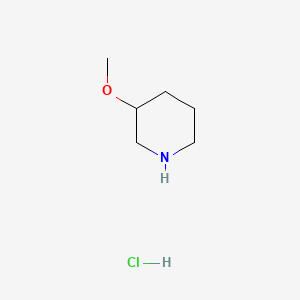
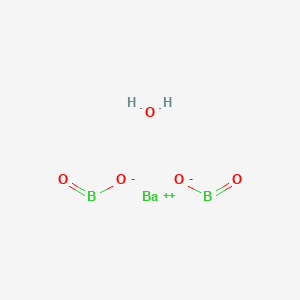
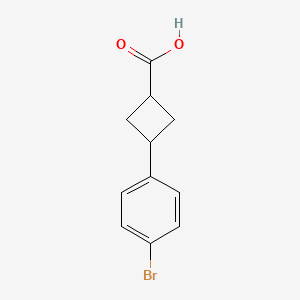
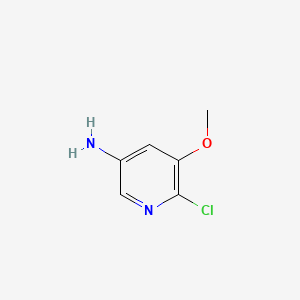
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
